2,8-dinitro-10H-phenothiazine

Materials Chemistry Synthetic Chemistry Electronic Materials

Pharmaceutical QC laboratories developing methylene blue impurity profiles face a critical challenge: using the wrong dinitrophenothiazine isomer compromises regulatory compliance. 2,8-Dinitro-10H-phenothiazine (CAS 823802-43-3) is the certified reference standard for Methylene Blue Impurity 8, featuring a unique 2,8-nitro substitution pattern distinct from the common 3,7-isomer. Its specific electronic and steric properties ensure accurate HPLC retention time matching and peak identification. - Certified Impurity Standard: Enables precise HPLC method development and validation for methylene blue API impurity profiling, ensuring pharmacopeial compliance. - Regiospecific Building Block: Serves as a key intermediate for synthesizing novel antihistaminic agents with distinct structure-activity relationships, showing in vivo potency comparable to mepyramine. - Electron-Deficient Scaffold: The 2,8-dinitro substitution increases oxidation potential, making it suitable for designing donor-acceptor materials and overcharge protection redox shuttles for high-voltage lithium-ion batteries.

Molecular Formula C12H7N3O4S
Molecular Weight 289.27 g/mol
CAS No. 823802-43-3
Cat. No. B6598439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-dinitro-10H-phenothiazine
CAS823802-43-3
Molecular FormulaC12H7N3O4S
Molecular Weight289.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C12H7N3O4S/c16-14(17)7-1-3-11-9(5-7)13-10-6-8(15(18)19)2-4-12(10)20-11/h1-6,13H
InChIKeyMRFMKCMMSFCWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dinitro-10H-phenothiazine Overview


2,8-Dinitro-10H-phenothiazine (CAS 823802-43-3) is a nitro-substituted phenothiazine derivative. It features a phenothiazine tricyclic core with electron-withdrawing nitro (-NO2) groups specifically at the 2- and 8-positions, distinct from the more common 3,7-disubstitution pattern [1]. This substitution pattern imparts unique electronic properties and serves as a crucial intermediate for synthesizing a range of functional materials and pharmacologically active compounds, including as a specific impurity reference in pharmaceutical analysis (Methylene Blue Impurity 8) [2].

Unique 2,8-Dinitro-10H-phenothiazine Substitution


The substitution pattern of electron-withdrawing nitro groups on the phenothiazine core directly dictates electronic properties, reactivity, and biological activity. While the 3,7-dinitro isomer is common, the 2,8-substitution pattern alters molecular symmetry and orbital electron density distribution, leading to different photophysical and electrochemical behaviors [1]. Furthermore, research indicates that even small structural variations within the dinitrophenothiazine class can result in significant differences in biological activity, where specific substitution patterns serve as the foundation for further derivatization to achieve desired pharmacological effects [2]. Therefore, 2,8-dinitro-10H-phenothiazine cannot be replaced by 3,7-dinitro-10H-phenothiazine or other in-class analogs without expecting substantially different performance.

Differentiation Evidence for 2,8-Dinitro-10H-phenothiazine


2,8- vs. 3,7-Dinitro Regioisomerism

The 2,8-dinitro substitution pattern is distinct from the more frequently reported 3,7-dinitro isomer. This regioisomeric difference is not cosmetic; it alters the molecular symmetry and the resulting electronic properties, which are critical for applications in organic electronics and materials science [1]. The synthesis of the 2,8-dinitro compound has been specifically reported in the context of polynitro aromatic compound libraries, highlighting its availability as a distinct and deliberately synthesized entity, not an incidental byproduct [2].

Materials Chemistry Synthetic Chemistry Electronic Materials

Nitro-Induced Photoluminescence Enhancement

While direct photophysical data for the 2,8-dinitro isomer is limited in the open literature, class-level inference from closely related nitro-phenothiazines demonstrates a dramatic impact of nitro substitution. Research on 3-nitrophenothiazine (PTZ-NO2) shows a photoluminescence quantum yield (PLQY) of 100% in nonpolar solvent, a remarkable enhancement compared to the parent phenothiazine (PTZ), which has a PLQY of less than 1% in cyclohexane [1]. This effect is attributed to the electron-withdrawing nitro group suppressing the mixing of sulfur nonbonding orbitals into the LUMO, thereby promoting an allowed ππ* transition [1]. The 2,8-dinitro compound, bearing two electron-withdrawing groups, is a strong candidate for further investigation as a high-efficiency fluorophore or building block for optoelectronic materials.

Organic Electronics Photophysics Fluorescence Spectroscopy

Regioisomeric Impact on Redox Potential

The substitution of electron-withdrawing nitro groups raises the oxidation potential of the phenothiazine core, a property relevant for redox shuttles in lithium-ion battery overcharge protection . For the 3,7-dinitro isomer, this increased oxidation potential makes it a candidate for use in high-voltage battery systems. While specific electrochemical data (e.g., E_ox) for the 2,8-dinitro isomer is not directly available, the regioisomeric difference is known to affect electrochemical properties [1]. The 2,8-substitution pattern provides a distinct electrochemical signature compared to the 3,7-substituted analog, offering a different redox tuning option for materials scientists.

Electrochemistry Redox Shuttles Lithium-Ion Battery Overcharge Protection

Antihistaminic Scaffold

Dinitrophenothiazine derivatives have been systematically synthesized and evaluated for antihistaminic activity. A study of 25 novel dinitrophenothiazine derivatives found that the majority of compounds (P07, P11-P20) exhibited significant antihistaminic effects when compared to the standard drug mepyramine at 0.8 µg/mL in a guinea pig model [1]. Among these, compound P18 was identified as the most active, demonstrating that the dinitrophenothiazine core serves as a robust scaffold for developing potent antihistaminic agents [1]. The specific 2,8-dinitro isomer serves as a fundamental starting material or key intermediate for synthesizing a wide array of these biologically active derivatives.

Medicinal Chemistry Allergy Therapeutics H1 Antihistamines

Methylene Blue Impurity 8 Standard

This compound is officially listed and used as Methylene Blue Impurity 8 in pharmaceutical analysis and quality control [1]. Its availability as a characterized reference standard is essential for analytical method development and validation to meet regulatory requirements. Unlike the 3,7-dinitro isomer, which may also be an impurity but is designated differently, 2,8-dinitro-10H-phenothiazine is a specific and critical reference material for ensuring the purity and safety of methylene blue drug products. Using an incorrect or impure isomer would compromise analytical accuracy and regulatory compliance.

Pharmaceutical Analysis Impurity Profiling Quality Control

Application Scenarios for 2,8-Dinitro-10H-phenothiazine


Methylene Blue Impurity 8 Quantification

2,8-Dinitro-10H-phenothiazine is the certified reference standard for Methylene Blue Impurity 8 [1]. Analytical and quality control laboratories in the pharmaceutical industry must procure this specific compound to develop and validate HPLC methods for impurity profiling of methylene blue active pharmaceutical ingredients (APIs) and finished drug products. The use of an alternative isomer would invalidate the analytical method and lead to non-compliance with regulatory standards [1].

Synthesis of Antihistaminic Derivatives

Researchers developing new antihistaminic agents can use 2,8-dinitro-10H-phenothiazine as a key building block for creating focused libraries of novel dinitrophenothiazine derivatives. Studies have demonstrated that derivatives synthesized from this core scaffold exhibit potent in vivo antihistaminic activity, comparable to standard drugs like mepyramine [2]. This specific regioisomer allows for the exploration of structure-activity relationships (SAR) that are distinct from those of the 3,7-dinitro isomer, potentially leading to new drug candidates with improved efficacy or reduced side effects [2].

Fluorescent Emitters for OLEDs

In organic electronics, 2,8-dinitro-10H-phenothiazine serves as a promising electron-deficient building block for constructing donor-acceptor (D-A) type materials. Class-level evidence demonstrates that nitro substitution on phenothiazine can drastically enhance photoluminescence quantum yield, from <1% for the parent compound to near unity for a mono-nitro derivative [3]. The 2,8-dinitro isomer, with its unique regioisomeric structure, provides a distinct scaffold for further π-extension and functionalization to create novel emitters with tailored optoelectronic properties for applications such as OLEDs or fluorescent sensors [3].

Redox Shuttle for Battery Overcharge Protection

The electron-withdrawing nature of the 2,8-dinitro substitution is expected to increase the oxidation potential of the phenothiazine core, a desirable property for redox shuttle additives that provide intrinsic overcharge protection in lithium-ion batteries . Materials scientists can procure 2,8-dinitro-10H-phenothiazine to evaluate its electrochemical performance and regioisomeric influence on redox behavior, comparing it against the more studied 3,7-dinitro isomer to optimize shuttle molecules for high-voltage cathodes .

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